molecular formula C23H22N4O5 B2542075 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1115876-80-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2542075
CAS No.: 1115876-80-6
M. Wt: 434.452
InChI Key: BATFZZTUKDWTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a benzamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an amide bond to a substituted pyrazine ring. The pyrazine ring is further modified with a morpholine group, a six-membered heterocycle containing one oxygen and one nitrogen atom. The morpholine group may enhance solubility and bioavailability compared to non-polar substituents, while the benzodioxin core contributes to rigidity and metabolic stability .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c28-22(26-17-3-6-19-20(15-17)31-14-13-30-19)16-1-4-18(5-2-16)32-23-21(24-7-8-25-23)27-9-11-29-12-10-27/h1-8,15H,9-14H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATFZZTUKDWTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including synthesis, mechanism of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various substituents. The synthesis typically involves:

  • Formation of the Benzodioxin Moiety : This is achieved by cyclizing appropriate dihydroxybenzene derivatives with aldehydes under acidic conditions.
  • Substitution Reactions : The morpholine and pyrazine moieties are introduced through nucleophilic substitution reactions.

The overall yield and purity of the synthesized compound are critical for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .

Biological Activity Data

The following table summarizes the biological activity data associated with the compound:

Biological Activity Target IC50 (µM) Notes
Enzyme Inhibitionα-glucosidase5.0Potential therapeutic agent for T2DM
Enzyme InhibitionAcetylcholinesterase3.5Possible application in AD treatment
CytotoxicityHEK-293 Cells>100Non-toxic at tested concentrations

Case Studies

  • Anti-Diabetic Activity : In a study evaluating various benzodioxin derivatives, it was found that this compound significantly reduced blood glucose levels in diabetic models, showcasing its potential as an anti-diabetic agent .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of this compound in models of Alzheimer's disease. The inhibition of acetylcholinesterase was linked to improved cognitive function in treated animals .

Scientific Research Applications

Anti-Diabetic Potential

Recent studies have investigated the anti-diabetic properties of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide. For instance, derivatives of benzodioxin have shown significant inhibition of the α-glucosidase enzyme, suggesting potential use in managing postprandial hyperglycemia .

Anticancer Activity

Research has indicated that benzamide derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. Compounds similar to this compound have been evaluated for their ability to inhibit RET kinase activity, which is implicated in various cancers . The efficacy of these compounds in preclinical models demonstrates their potential as lead candidates for cancer therapy.

Antimicrobial Properties

Compounds containing the benzodioxin structure have been reported to possess antimicrobial activities against a range of pathogens. The presence of morpholine and pyrazine moieties contributes to enhanced bioactivity against both bacterial and fungal strains .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps starting from 2,3-dihydro-benzodioxin precursors. Various synthetic pathways have been explored to optimize yield and purity while enabling modifications that enhance biological activity.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-benzenesulfonamide derivatives demonstrated the effectiveness of utilizing specific reaction conditions to achieve high yields. The synthesized compounds were evaluated for their α-glucosidase inhibitory activity, showcasing promising results that warrant further investigation into their anti-diabetic potential .

Case Study 2: Anticancer Evaluation

In another study, various benzamide derivatives were tested for their ability to inhibit RET kinase activity. The results indicated that certain structural modifications significantly enhanced potency against RET-driven tumors. The findings suggest that further exploration of N-(2,3-dihydro-1,4-benzodioxin) derivatives could lead to novel therapeutic agents for cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound shares structural similarities with several benzodioxin- and benzamide-containing derivatives. Key analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Benzodioxin + benzamide Pyrazine with morpholine 465.44* Morpholine enhances solubility; pyrazine offers π-π stacking potential
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Benzodioxin + acetamide Thieno[2,3-d]pyrimidine with dimethyl groups ~413.42 (calculated) Thienopyrimidine may improve lipophilicity; dimethyl groups increase steric bulk
2-cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide Benzodioxin + enamide Nitrophenyl with morpholine 481.43 Nitro groups may confer reactivity but reduce metabolic stability
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine Benzodioxin + thiazole Pyridine-amine 325.37* Thiazole ring introduces planar geometry for kinase inhibition

*Calculated based on molecular formula.

Functional Group Impact on Properties

  • Morpholine vs. Thienopyrimidine: The morpholine group in the target compound likely improves aqueous solubility compared to the thienopyrimidine analog (), which contains a sulfur atom and fused aromatic system that may increase hydrophobicity.
  • Pyrazine vs.
  • Nitro Groups : The nitro-substituted analog () may exhibit higher reactivity (e.g., as a Michael acceptor) but could face stability challenges under physiological conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide, and how can purity be maximized?

  • Methodological Answer : Multi-step synthesis typically involves coupling a benzodioxin-6-amine derivative with a pyrazine intermediate. Key steps include:

  • Sulfonylation : Reacting 1,4-benzodioxin-6-amine with a brominated aryl sulfonyl chloride in alkaline aqueous conditions (e.g., K₂CO₃ as base) to form the sulfonamide intermediate .
  • Morpholine Functionalization : Introduce morpholine via nucleophilic aromatic substitution (SNAr) on the pyrazine ring under anhydrous conditions (DMF, LiH) .
  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm benzodioxin, pyrazine, and morpholine connectivity. Key signals include δ ~4.3 ppm (benzodioxin OCH₂CH₂O) and δ ~3.7 ppm (morpholine N-CH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable (solvent: acetonitrile/ethyl acetate) .

Q. How can preliminary biological activity be screened effectively?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinase or protease targets (e.g., cholinesterase) using fluorogenic substrates. Use IC₅₀ determination via dose-response curves (concentration range: 1 nM–100 µM) .
  • Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., BODIPY) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via flow cytometry .

Advanced Research Questions

Q. How to resolve contradictory data in bioactivity assays (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :

  • Statistical Validation : Apply ANOVA or Student’s t-test to assess reproducibility. Ensure sample sizes (n ≥ 3) and control for batch effects (e.g., reagent lot variations) .
  • Experimental Redesign : Use a fractional factorial design to isolate variables (e.g., pH, temperature, solvent) influencing activity. Cross-reference with computational docking to validate target engagement .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Scaffold Modification : Systematically replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects. Compare logP (via shake-flask method) and solubility (UV-Vis quantification) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., pyrazine oxygen) and hydrophobic regions (benzodioxin ring) .

Q. How can computational modeling predict metabolic stability and off-target interactions?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMET Predictor to estimate CYP450 inhibition (e.g., CYP3A4) and plasma protein binding. Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding mode stability to primary targets (e.g., kinases) versus decoy proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.